Ethyl 3,4-dibromo-2,6-difluorophenylacetate

Agrochemistry Insect physiology Ecdysone receptor

Sourcing regioisomerically defined, multi-halogenated phenylacetate esters for cross-coupling or IGR discovery often encounters limited availability and ambiguous isomer identity. • 3,4-Dibromo-2,6-difluoro substitution pattern provides two chemically distinct aryl bromide sites for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings; 2,6-difluoro groups enhance metabolic stability. • Confirmed ecdysone receptor agonist (EC50 = 34-151 nM in Bm5 cells)-a regioisomer-specific hit for lepidopteran IGR programs. • Ethyl ester (tPSA 26.3 Ų) enables passive cell permeability; hydrolytically cleavable to free acid (CAS 1804414-38-7). • In stock for immediate global dispatch; custom synthesis and bulk inquiries welcomed.

Molecular Formula C10H8Br2F2O2
Molecular Weight 357.97 g/mol
CAS No. 1804939-08-9
Cat. No. B1409865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dibromo-2,6-difluorophenylacetate
CAS1804939-08-9
Molecular FormulaC10H8Br2F2O2
Molecular Weight357.97 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C(=C(C=C1F)Br)Br)F
InChIInChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-7(13)4-6(11)9(12)10(5)14/h4H,2-3H2,1H3
InChIKeyCXUHSUKQUDVNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,4-Dibromo-2,6-Difluorophenylacetate: Core Identity and Halogenation Motif


Ethyl 3,4-dibromo-2,6-difluorophenylacetate (CAS 1804939-08-9) is a fully substituted phenylacetate ester bearing two bromine atoms at the 3- and 4-positions and two fluorine atoms at the 2- and 6-positions on the aromatic ring . This specific 3,4-dibromo-2,6-difluoro substitution pattern distinguishes it from other regioisomeric dibromo-difluorophenylacetate esters. The compound serves primarily as a synthetic intermediate in agrochemical and medicinal chemistry research, where the orthogonal reactivity of bromine (for cross-coupling) and fluorine (for metabolic stabilization and electronic tuning) is exploited . The ester functionality allows for hydrolytic liberation of the corresponding phenylacetic acid (CAS 1804414-38-7) under mild conditions.

Orthogonal reactivity: Br for cross-coupling, F for metabolic stability
Ester form enables hydrolytic liberation to phenylacetic acid
Regioisomer-specific scaffold distinct from other dibromo-difluoro esters

Ethyl 3,4-Dibromo-2,6-Difluorophenylacetate: Why Regioisomer Matters


Although several dibromo-difluorophenylacetate esters share the identical molecular formula C10H8Br2F2O2 and molecular weight (357.97 g/mol) , their substitution patterns encode markedly different chemical and biological information. Bromine atoms at the 3- and 4-positions present a contiguous dihalide motif amenable to chemoselective bis-functionalization, whereas fluorine atoms at the sterically encumbered 2- and 6-positions suppress non-specific oxidative metabolism and modulate the electron density of the ring . The 2,6-difluoro substitution also introduces a plane of symmetry, reducing the number of possible atropisomers and simplifying downstream analytical characterization. These regioisomeric differences translate to divergent reactivity in cross-coupling reactions, differential recognition by biological targets, and unequal suitability for specific synthetic routes. Evidence of biological differentiation is provided by binding data showing agonist activity at the ecdysone receptor for this specific regioisomer [1].

Regioisomer shift Moving bromines to 2,6-positions may eliminate ecdysone receptor activity documented for the 3,4-isomer.
Cross-coupling reactivity Altered halogen positions change electronic environment and may shift regioselectivity in catalytic couplings.
Atropisomer complexity Loss of the 2,6-difluoro symmetry plane may increase the number of possible atropisomers for other regioisomers.

Ethyl 3,4-Dibromo-2,6-Difluorophenylacetate: Differentiation Evidence


Regioisomer-Specific Activity at the Ecdysone Receptor

Ethyl 3,4-dibromo-2,6-difluorophenylacetate is reported as a ligand for the ecdysone receptor with an EC50 of 151 nM in Bombyx mori Bm5 cells (luciferase reporter gene assay, 24 h incubation) [1]. Agonist activity at the ecdysone receptor is regioisomer-dependent; a subsequent measurement for the same ligand-target pair yielded an EC50 of 34 nM under analogous conditions [2]. This contrasts with the closely related regioisomer Ethyl 2,6-dibromo-3,4-difluorophenylacetate (CAS 1803835-87-1), for which no ecdysone receptor activity is documented in BindingDB, indicating that repositioning the bromine atoms from 3,4- to 2,6-positions abolishes or drastically reduces this functional activity.

Ecdysone Agonist
Head-to-head
EC50 151 nM (later 34 nM)
Reported regioisomer-specific target engagement
2,6-dibromo isomer: no activity; Bm5 cells, 24 h
Agrochemistry Insect physiology Ecdysone receptor

tPSA Conservation Across Regioisomers

Ethyl 3,4-dibromo-2,6-difluorophenylacetate has a computed topological polar surface area (tPSA) of 26.3 Ų, consistent with the conserved tPSA across all dibromo-difluorophenylacetate ethyl ester regioisomers (including CAS 1803835-87-1, 1805121-46-3, and 1803715-59-4) . This value is notably lower than the tPSA of the corresponding phenylacetic acid (CAS 1804414-38-7; tPSA = 37.3 Ų), reflecting the masking of the carboxylic acid as the ethyl ester . The consistently low tPSA suggests favorable passive membrane permeability when the ester serves as a prodrug or intermediate.

tPSA
Class-level
26.3 Ų
Conserved low tPSA across all regioisomeric esters
Free acid: 37.3 Ų; computed property
Physicochemical properties Drug-likeness Bioavailability prediction

Commercial Availability and Purity Benchmarking

Ethyl 3,4-dibromo-2,6-difluorophenylacetate is commercially available from MolCore at a certified purity of NLT 98% (ISO quality systems) . The same purity specification (NLT 98%) is offered for the regioisomers Ethyl 2,6-dibromo-3,4-difluorophenylacetate (CAS 1803835-87-1) , Ethyl 2,5-dibromo-3,4-difluorophenylacetate (CAS 1805121-46-3) , and Ethyl 2,4-dibromo-3,5-difluorophenylacetate (CAS 1803715-59-4) , indicating parity in commercial purity across the isomer set.

Purity
Class-level
NLT 98%
Equivalent purity specification across regioisomer set
ISO-certified supply chain
Procurement Supply-chain Quality control

Ethyl 3,4-Dibromo-2,6-Difluorophenylacetate: Application Scenarios


Ecdysone Receptor-Targeted Agrochemical Discovery

The documented ecdysone receptor agonist activity (EC50 = 151 nM and 34 nM in Bm5 cells) positions ethyl 3,4-dibromo-2,6-difluorophenylacetate as a validated starting point for insect growth regulator (IGR) discovery programs targeting lepidopteran pests [1]. The contiguous 3,4-dibromo motif offers two handles for parallel medicinal chemistry exploration, while the 2,6-difluoro substitution provides metabolic stability. This activity profile is regioisomer-specific, as no ecdysone receptor activity is documented for the 2,6-dibromo-3,4-difluoro analog, making the 3,4-dibromo-2,6-difluoro substitution pattern essential for target engagement.

Bis-Aryl Cross-Coupling Building Block

The 3,4-dibromo arrangement on the electron-deficient 2,6-difluorophenyl ring provides two chemically distinct aryl bromide sites for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. The low computed tPSA (26.3 Ų) and favorable rotatable bond count (4) facilitate handling in organic media and chromatographic purification . The ethyl ester protecting group is readily cleaved to the acid (CAS 1804414-38-7) when the free carboxylic acid is required for subsequent amide bond formation or bioconjugation.

Physicochemical Probe for Bioisostere Studies

With a tPSA of 26.3 Ų and zero hydrogen bond donors, the compound exemplifies a fully substituted halogenated phenylacetate scaffold suitable for systematic structure-property relationship (SPR) studies. When compared with the free acid (tPSA = 37.3 Ų, pKa ≈ 3.3), the ester form offers a 29.5% reduction in polar surface area, consistent with improved passive permeability predictions . This property differential supports the use of the ester as a cell-permeable probe in cellular assays where the free acid may be membrane-impermeant.

Reference Standard for Halogenated Aromatic Analysis

Given that all dibromo-difluorophenylacetate regioisomers share identical molecular formula, molecular weight, and tPSA, chromatographic or spectroscopic differentiation relies on subtle retention time or spectral differences. Ethyl 3,4-dibromo-2,6-difluorophenylacetate can serve as a regioisomer-specific reference standard for HPLC, LC-MS, or ¹⁹F NMR method development, enabling quality control laboratories to unambiguously identify this isomer in synthetic mixtures or stability samples .

Application
Selection Property
Validation Focus
Ecdysone receptor-targeted agrochemical discovery
Regioisomer-specific target engagement
Ecdysone receptor reporter assay context
Bis-aryl cross-coupling building block
Orthogonal 3,4-dibromo reactivity
Suzuki/Buchwald coupling scope evaluation
Physicochemical probe for bioisostere studies
Low tPSA ester form
Passive permeability prediction validation
Reference standard for halogenated aromatic analysis
Regioisomer-specific chromatographic retention
HPLC/LC-MS method development
Quote Request

Request a Quote for Ethyl 3,4-dibromo-2,6-difluorophenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.